molecular formula C10H7FN2O4S B2554288 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine CAS No. 2411284-84-7

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine

Cat. No.: B2554288
CAS No.: 2411284-84-7
M. Wt: 270.23
InChI Key: CYKBNPPVZVLTNE-UHFFFAOYSA-N
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Description

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine is a pyrimidine-based compound featuring a fluorosulfonyloxy-substituted phenoxy group at the 2-position of the pyrimidine ring. The fluorosulfonyloxy group is a strong electron-withdrawing moiety, which may enhance metabolic stability and binding affinity to biological targets compared to other substituents. Pyrimidine derivatives are widely explored in medicinal chemistry due to their ability to modulate enzymes like collagen prolyl-4-hydroxylase (CP4H), a key target in fibrosis treatment .

Properties

IUPAC Name

2-(2-fluorosulfonyloxyphenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O4S/c11-18(14,15)17-9-5-2-1-4-8(9)16-10-12-6-3-7-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKBNPPVZVLTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=CC=N2)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine typically involves the nucleophilic substitution reaction of a suitable pyrimidine derivative with a fluorosulfonyloxyphenol. One common method includes the reaction of 2-chloropyrimidine with 2-fluorosulfonyloxyphenol in the presence of a base such as cesium fluoride in an aprotic dipolar solvent . The reaction conditions often require controlled temperatures and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may include techniques such as recrystallization, chromatography, and distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to remove the fluorosulfonyloxy group.

    Cyclization: It can participate in cyclization reactions to form fused heterocyclic compounds.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, sulfonyl derivatives, and fused heterocyclic compounds.

Scientific Research Applications

2-(2-Fluorosulfonyloxyphenoxy)pyrimidine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluorosulfonyloxyphenoxy)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological activity of pyrimidine derivatives is highly dependent on substituents at the 2-, 4-, and 6-positions. Below is a comparison of 2-(2-fluorosulfonyloxyphenoxy)pyrimidine with structurally related compounds from the evidence:

Compound Name Substituent at Pyrimidine 2-Position Key Functional Groups IC50 (µM) Key Findings Reference
This compound 2-(2-Fluorosulfonyloxyphenoxy) Fluorosulfonyloxy, phenoxy N/A Hypothesized enhanced CP4H inhibition
Compound 12m (Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate) Pyridin-2-yl with p-tolylcarbamoyl Carbamoyl, methylphenyl 45.69 Strong anti-fibrotic activity; inhibits COL1A1 expression
Compound 12q (Ethyl 6-(5-(3,4-difluorophenylcarbamoyl)pyrimidin-2-yl)nicotinate) Pyridin-2-yl with 3,4-difluorophenylcarbamoyl Carbamoyl, difluorophenyl 45.81 Comparable activity to 12m; fluorine enhances bioavailability
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine 3-(Trifluoromethyl)phenoxy Trifluoromethyl, phenoxy N/A Structural analog with halogenated substituents; potential enzyme inhibition
5-(2-Hydroxyphenyl)-2-hydroxypyrimidine 2-Hydroxyphenyl, 2-hydroxyl Hydroxyl, phenolic N/A Chelating properties; limited bioactivity data

Key Observations :

  • Electron-Withdrawing Groups: Compounds with fluorinated substituents (e.g., 12q, 3,4-difluorophenyl) exhibit superior anti-fibrotic activity (IC50 ~45 µM) compared to non-fluorinated analogs. The fluorosulfonyloxy group in the target compound may further enhance target binding due to its stronger electron-withdrawing nature .
  • Phenoxy vs. Carbamoyl: Phenoxy-substituted pyrimidines (e.g., 5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine) show structural similarity but lack direct activity data. Carbamoyl-linked derivatives (e.g., 12m, 12q) demonstrate validated efficacy in inhibiting collagen synthesis .

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